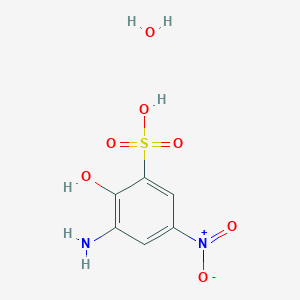
1,2-Dichloro-4-fluoro-5-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-fluoro-5-iodobenzene, more commonly known as 1,2-DFFI, is an important organofluorine compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. Its unique structure and properties make it an attractive target for research, and its ability to form a variety of derivatives has also made it a popular choice for experimentation.
科学研究应用
1,2-DFFI has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis and as a starting material for synthesizing other organofluorine compounds. It has also been used as a catalyst in the synthesis of pharmaceuticals, and as an intermediate for the synthesis of fluorinated polymers. Furthermore, it has been studied for its potential applications in biochemistry and nanotechnology.
作用机制
The mechanism of action of 1,2-DFFI is still largely unknown. However, it is believed that the compound can act as a Lewis acid, which is capable of forming complexes with other molecules. It is also believed to be able to form a coordination complex with metal ions, which can lead to changes in the structure and properties of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-DFFI are still largely unknown. However, it has been shown to be metabolized in the liver, and it is believed to be a potential environmental pollutant due to its ability to form a variety of derivatives. Furthermore, it has been shown to be toxic to some aquatic organisms, and it is believed to be an endocrine disruptor.
实验室实验的优点和局限性
1,2-DFFI has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable under normal laboratory conditions. Furthermore, it has a low toxicity, making it a safer choice for use in experiments. However, it is also important to note that 1,2-DFFI is highly reactive and can easily form a variety of derivatives, which can make it difficult to control in experiments.
未来方向
1,2-DFFI has a wide range of potential future applications. It has been studied for its potential use in drug discovery and development, as well as its potential applications in biochemistry and nanotechnology. Additionally, its ability to form a variety of derivatives could make it useful in the synthesis of new materials and compounds. Furthermore, its low toxicity and ability to form coordination complexes could make it useful for the development of new catalysts and catalytic processes. Finally, its potential environmental toxicity could make it a target for further research into environmental pollution.
合成方法
1,2-DFFI can be synthesized from the reaction of 1,2-dichloro-4-fluoro-5-iodobenzene and sodium iodide in acetonitrile. This reaction is carried out in a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The reaction is heated to 70-80 °C and stirred for 4-6 hours. The product is then filtered and washed with water, and the desired 1,2-DFFI is obtained in a yield of 75-85%.
属性
IUPAC Name |
1,2-dichloro-4-fluoro-5-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNDIAGIFHTRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)




